2-(2-Bromophenyl)-1-isoindolinimine

Cross-coupling Medicinal chemistry Library synthesis

2-(2-Bromophenyl)-1-isoindolinimine (2-(2-bromophenyl)-2,3-dihydro-1H-isoindol-1-imine; MF C14H11BrN2, MW 287.15 g/mol) is a bicyclic heterocyclic compound belonging to the isoindolin-1-imine class, characterized by an ortho-bromophenyl substituent at the N2 position. The isoindolinimine scaffold has emerged as a versatile chemotype in peptide stapling, where it forms rapidly under mild aqueous conditions via o-phthalaldehyde (OPA)–amine condensation, enabling macrocyclization of unprotected peptides within seconds.

Molecular Formula C14H11BrN2
Molecular Weight 287.15g/mol
Cat. No. B385698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-1-isoindolinimine
Molecular FormulaC14H11BrN2
Molecular Weight287.15g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3Br
InChIInChI=1S/C14H11BrN2/c15-12-7-3-4-8-13(12)17-9-10-5-1-2-6-11(10)14(17)16/h1-8,16H,9H2
InChIKeyNLKAKCOMMNKCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)-1-isoindolinimine: Procurement-Grade Isoindolinimine Building Block with Ortho-Bromo Differentiation


2-(2-Bromophenyl)-1-isoindolinimine (2-(2-bromophenyl)-2,3-dihydro-1H-isoindol-1-imine; MF C14H11BrN2, MW 287.15 g/mol) is a bicyclic heterocyclic compound belonging to the isoindolin-1-imine class, characterized by an ortho-bromophenyl substituent at the N2 position . The isoindolinimine scaffold has emerged as a versatile chemotype in peptide stapling, where it forms rapidly under mild aqueous conditions via o-phthalaldehyde (OPA)–amine condensation, enabling macrocyclization of unprotected peptides within seconds [1]. The ortho-bromine atom provides a synthetically addressable handle absent in non-halogenated analogs, positioning the compound as a strategic intermediate for diversification via transition-metal-catalyzed cross-coupling [2].

Why 2-(2-Bromophenyl)-1-isoindolinimine Cannot Be Replaced by Non-Halogenated or Para-Halogenated Isoindolinimine Analogs


Isoindolin-1-imine derivatives share a common core but differ critically in the electronic and steric profile of the N-aryl substituent, which governs both reactivity in downstream derivatization and biological target engagement. The ortho-bromo substituent in 2-(2-bromophenyl)-1-isoindolinimine introduces a differentiated oxidative addition rate at Pd(0) centers relative to para-bromo or non-halogenated phenyl analogs [1], directly impacting the efficiency and selectivity of cross-coupling steps in library synthesis. Furthermore, the steric environment adjacent to the isoindolinimine nitrogen alters the equilibrium of isoindole–isoindoline tautomerism, which is fundamental to both diene reactivity in cycloadditions and bioconjugation kinetics in peptide stapling [2]. Substituting with 2-phenyl-isoindolin-1-imine (no halogen handle) or 2-(4-bromophenyl)-isoindolin-1-imine (para-halogen, differing steric/electronic landscape) therefore yields non-equivalent intermediates that cannot reproduce the same reaction outcomes or biological profiles.

2-(2-Bromophenyl)-1-isoindolinimine: Quantitative Differential Evidence Against Closest Analogs


Ortho-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Diversification Absent in Non-Halogenated Analogs

The ortho-bromine atom in 2-(2-bromophenyl)-1-isoindolinimine serves as a competent leaving group for Pd(0)-catalyzed oxidative addition, enabling Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions. The non-halogenated analog 2-phenyl-isoindolin-1-imine lacks this functionality entirely, making it inert under standard cross-coupling conditions. Kinetic studies on ortho-substituted aryl bromides demonstrate that oxidative addition at Pd(PPh3)4 proceeds with a rate constant k = 1.2 × 10^−3 M^−1 s^−1 at 25 °C for o-bromotoluene, approximately 2.5-fold slower than the unsubstituted phenyl bromide (k = 3.0 × 10^−3 M^−1 s^−1), yet still synthetically practical and offering a tunable reactivity window [1][2].

Cross-coupling Medicinal chemistry Library synthesis

Isoindolinimine Core Enables Ultra-Fast Peptide Macrocyclization Kinetics Shared Across 2-Aryl Derivatives but Unmatched by Non-Isoindolinimine Staples

The isoindolin-1-imine pharmacophore, common to 2-(2-bromophenyl)-1-isoindolinimine and its N-aryl congeners, is formed via OPA–amine condensation and mediates peptide stapling with exceptional speed. In the 2022 Nature Communications study, selected peptide substrates reached full macrocyclization within 10 seconds at 5 mM and within 2 minutes at 50 µM concentration under aqueous, near-physiological conditions [1]. This kinetics profile is orders of magnitude faster than conventional cysteine-based stapling methods (e.g., bis-alkylation with α,α′-dibromo-m-xylene, typically requiring 1–4 hours at mM concentrations). The 2-bromophenyl substituent does not alter the core stapling kinetics of the isoindolinimine formation but provides a post-stapling functionalization handle not available with simple 2-phenyl-isoindolin-1-imine.

Peptide stapling Bioconjugation Macrocyclization

Ortho-Bromo Substituent Provides a Distinct Steric and Electronic Environment That Modulates Tautomeric Equilibrium Relative to Para-Bromo and Non-Halogenated Analogs

Isoindolin-1-imines exist in equilibrium with their isoindole tautomers, a property that underpins their diene reactivity in cycloadditions and their bioconjugation behavior. The ortho-bromo substituent introduces a steric compression effect that shifts the N-aryl ring out of coplanarity with the isoindolinimine core, as evidenced by X-ray structures of related ortho-bromophenyl isoindole systems showing a dihedral angle of 58–72° between the bromophenyl and isoindolinimine mean planes [1]. By contrast, para-bromo and non-halogenated 2-phenyl-isoindolin-1-imines exhibit smaller dihedral angles (typically 30–45°), yielding greater π-conjugation and a different tautomeric ratio. This conformational difference directly impacts the rate of the isoindole–isoindolinimine tautomerization, which is the rate-limiting step in Diels–Alder and hetero-Diels–Alder reactions of these scaffolds.

Physical organic chemistry Tautomerism Diene reactivity

2-(2-Bromophenyl)-1-isoindolinimine Serves as a Direct Precursor to Fused Isoindole Heterocycles via Ortho-Lithiation/Cyclization, a Pathway Inaccessible to Para-Bromo Isomers

Aryl(2-bromophenyl)methanone O-methyloximes undergo lithium–halogen exchange with BuLi at 0 °C to generate ortho-lithiated intermediates that cyclize with nitriles to form 1H-isoindoles in 55–78% isolated yield [1]. This synthetic pathway, reported by Kobayashi et al. (Helv. Chim. Acta 2014), is strictly dependent on the ortho-bromo substitution pattern: para-bromo analogs cannot undergo intramolecular cyclization onto the adjacent imine carbon, instead yielding only intermolecular addition products. The target compound, bearing the requisite ortho-bromophenyl group on the isoindolinimine nitrogen, is thus positioned as a direct entry point into fused isoindole architectures such as 6H-isoindolo[2,1-a]indol-6-ones .

Organolithium chemistry Heterocycle synthesis Fused rings

2-(2-Bromophenyl)-1-isoindolinimine: Evidence-Backed Application Scenarios for Scientific Procurement


Building Block for Diversity-Oriented Synthesis of Isoindole-Focused Compound Libraries

Medicinal chemistry teams constructing libraries around the isoindole/isoindolinimine scaffold should prioritize this compound because its ortho-bromophenyl handle is the only entry point for late-stage Suzuki–Miyaura and Buchwald–Hartwig diversification (see Section 3, Evidence Item 1). Non-halogenated analogs cannot be elaborated post-synthesis, and para-bromo analogs lack the ortho-lithiation/cyclization pathway that enables fused isoindole construction (see Section 3, Evidence Item 4). Procuring this single intermediate thus provides access to at least three orthogonal diversification strategies: Pd-catalyzed cross-coupling, directed ortho-metalation/cyclization, and isoindolinimine tautomer-based cycloaddition [1].

Stapled Peptide Probe Development Requiring Post-Stapling Functionalization

For peptide chemists developing stapled peptide probes that require subsequent biotinylation, fluorophore conjugation, or PEGylation, 2-(2-bromophenyl)-1-isoindolinimine offers the unique combination of ultra-rapid stapling kinetics (complete macrocyclization in ≤10 seconds at 5 mM) plus a cross-coupling-competent aryl bromide handle [1]. The 2-phenyl-isoindolin-1-imine analog staples equally fast but provides no route for further functionalization, while traditional cysteine staples require hours and typically lack modular extension points. This compound thus enables a three-step, one-pot workflow: (1) OPA stapling, (2) sequential electrophile extension on the isoindolinimine linkage, and (3) Pd-catalyzed conjugation at the bromophenyl ring [2].

Synthesis of Fused Polycyclic Isoindole Alkaloid Scaffolds via Tandem Lithiation–Cyclization

Natural product synthesis groups targeting isoindole-containing alkaloid frameworks can exploit the ortho-bromo substituent for lithium–halogen exchange followed by intramolecular capture with tethered nitriles or carbonyl electrophiles, a regioselective transformation that is geometrically impossible with para-bromo or meta-bromo isomers [1]. The Kobayashi protocol, demonstrated on 2-bromophenyl methanone oximes, provides a validated precedent (55–78% yield), and the target compound's isoindolinimine core is a direct structural mimic of the reactive intermediate in that sequence. This eliminates the need for a separate ortho-bromobenzaldehyde building block and reduces step count by one to two synthetic operations.

Catalyst Screening and Reaction Methodology Development for Ortho-Substituted Aryl Bromide Cross-Coupling

Because ortho-substituted aryl bromides undergo oxidative addition at Pd(0) at a measurably slower rate than para-substituted or unsubstituted congeners (factor of ~2–5×; see Section 3, Evidence Item 1) [1], 2-(2-bromophenyl)-1-isoindolinimine serves as a challenging yet representative substrate for developing and benchmarking new Pd catalysts and ligands. Methodology groups evaluating catalyst scope can use this compound alongside 2-(4-bromophenyl)-isoindolin-1-imine to quantify the impact of steric hindrance on coupling efficiency, generating datasets that inform catalyst selection for sterically encumbered biaryl bond formations.

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